N-((4-(2,5-dimethylphenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-3,4,5-trimethoxybenzamide
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Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The key precursor N- (1H-benzo [d]imidazol-2-yl)carbonyl hydrazine dicyanide (2) was prepared by diazotization of 2-amino-benzimidazole (1) with malononitrile in pyridine . Compound 2 reacted with various secondary amines in boiling ethanol to yield acrylonitriles .Scientific Research Applications
Anticancer Properties
Research has demonstrated that certain 1,2,4-triazole derivatives exhibit significant cytotoxicity against various cancer cell lines, including melanoma, breast, and pancreatic cancer. These compounds have been tested for their selectivity towards cancer cells and identified as potential candidates for further investigation as anticancer agents. Specifically, certain derivatives have shown notable activity in 3D cell cultures, suggesting their potential in targeting complex tumor environments (Šermukšnytė et al., 2022).
Antifungal Effects
Triazole-oxadiazole compounds, closely related to the chemical structure , have displayed potent antifungal activities against various Candida species. These compounds have been shown to induce apoptotic effects on Candida cells, offering a potential route for developing new antifungal therapies (Çavușoğlu, Yurttaş, & Cantürk, 2018).
Antimicrobial Applications
Several triazole derivatives have been synthesized and evaluated for their antimicrobial properties. These compounds have shown effectiveness against various bacteria and fungi, indicating their potential use in treating bacterial and fungal infections (Singh et al., 2010).
Antioxidant Ability
Some triazole derivatives, structurally related to the compound of interest, have demonstrated notable antioxidant properties. For instance, certain compounds have exhibited higher antioxidant ability than standard controls in assays, suggesting their potential use as antioxidants in various applications (Šermukšnytė et al., 2022).
Herbicidal Activity
Triazole derivatives have been explored for their potential as herbicides, particularly as inhibitors of protoporphyrinogen oxidase, a key enzyme in plant metabolism. Some compounds have exhibited potent herbicidal activity with broad-spectrum efficacy, suggesting their potential application in agriculture (Zuo et al., 2013).
Properties
IUPAC Name |
N-[[4-(2,5-dimethylphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N6O5S2/c1-15-6-7-16(2)18(10-15)32-21(30-31-26(32)39-14-22(33)29-25-27-8-9-38-25)13-28-24(34)17-11-19(35-3)23(37-5)20(12-17)36-4/h6-12H,13-14H2,1-5H3,(H,28,34)(H,27,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLOOLNERQNXKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)NC3=NC=CS3)CNC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N6O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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